molecular formula C12H13NO3 B13717662 Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13717662
M. Wt: 219.24 g/mol
InChI Key: NRAKJFSECFFZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 2306369-37-7) is a high-value chemical building block in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, serves as a key precursor for the development of novel pharmaceutical agents . Its primary research value lies in its role as a core scaffold for designing and synthesizing potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes . PARP inhibitors, particularly of PARP1, are a major focus in oncology research due to their clinical utility in cancer treatment, leveraging synthetic lethality in cells with BRCA1/2 mutations . Researchers utilize this dihydroisoquinolone core to develop compounds that mimic the nicotinamide moiety of NAD+, competing for the enzyme's active site . The structure allows for iterative optimization, facilitating the exploration of structure-activity relationships (SAR) to enhance binding affinity, selectivity, and drug-like properties such as metabolic stability and solubility . This product is intended for research and development applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)13-7-9-5-3-4-6-10(9)11(14)8-13/h3-6H,2,7-8H2,1H3

InChI Key

NRAKJFSECFFZTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=CC=CC=C2C(=O)C1

Origin of Product

United States

Preparation Methods

Castagnoli–Cushman Reaction Approach

One of the principal methods for synthesizing isoquinoline-4-carboxylate derivatives involves the Castagnoli–Cushman reaction. This reaction typically uses homophthalic anhydrides and amine derivatives or formaldimine equivalents to construct the dihydroisoquinoline scaffold.

  • In a modified protocol, 1,3,5-triazinanes serve as formaldimine synthetic equivalents reacting with homophthalic anhydrides to yield 3,4-dihydroisoquinolone-4-carboxylic acids. These acids are then esterified to produce ethyl esters, including ethyl 4-oxo-3,4-dihydroisoquinoline-2-carboxylates.
  • For example, reaction of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane with homophthalic anhydride followed by esterification and deprotection steps yields the target ethyl ester in moderate yields (~36-38%) over two steps.

One-Step Cyclization from Amines and Malonates

Another approach involves the condensation of amines with dimethyl ethoxy-methylene malonate under reflux conditions in ethanol to form enamine intermediates, which upon subsequent cyclization yield the dihydroisoquinoline core.

  • This method has been optimized for various isoquinoline derivatives and can be adapted for ethyl 4-oxo-3,4-dihydroisoquinoline-2-carboxylate by selecting appropriate amine precursors and reaction conditions.
  • The reaction is typically carried out under inert atmosphere (argon), with purification by column chromatography to isolate the pure product in yields around 70-75%.

Nucleophilic Substitution and Functional Group Transformations

Ethyl 4-oxo-3,4-dihydroisoquinoline-2-carboxylate can also be synthesized through nucleophilic substitution reactions on suitably functionalized isoquinoline precursors.

  • For instance, triflate derivatives of isoquinolones can be converted to the desired compound via fluoride ion-promoted cyclization in the presence of bases like cesium carbonate and cesium fluoride at elevated temperatures (around 100 °C) in solvents such as benzonitrile.
  • This method allows for good to excellent yields and is amenable to scale-up due to the mild reaction conditions and straightforward purification.

Reduction and Oxidation Steps

  • The keto group at position 4 can be introduced or modified through oxidation of dihydroisoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Conversely, reduction of keto groups to hydroxyls can be achieved using sodium borohydride or lithium aluminum hydride, allowing for structural diversification of the compound.

Summary of Preparation Protocols and Yields

Method Key Reagents Conditions Yield (%) Notes
Castagnoli–Cushman reaction with 1,3,5-triazinanes and homophthalic anhydride 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane, homophthalic anhydride, TFA, base hydrolysis Room temp for deprotection, esterification steps 36–38% over two steps Avoids high-pressure hydrogenation; practical for gram scale
One-step condensation of amine with dimethyl ethoxy-methylene malonate Amine, dimethyl ethoxy-methylene malonate, ethanol reflux Reflux 24 h under argon ~75% Produces enamine intermediate; purified by chromatography
Fluoride ion-promoted cyclization of triflate derivatives CsF, Cs2CO3, benzonitrile, 100 °C Heating at 100 °C, inert atmosphere Good to excellent Uses triflates; mild conditions, scalable
Oxidation/reduction modifications KMnO4, CrO3 (oxidation); NaBH4, LiAlH4 (reduction) Standard oxidation/reduction conditions Variable Used for functional group interconversions

Detailed Research Outcomes

Reaction Monitoring and Purification

  • Thin layer chromatography (TLC) with hexane/ethyl acetate (8:2) is commonly used to monitor reaction progress in these syntheses.
  • Purification is typically achieved by flash silica gel column chromatography using gradients of ethyl acetate and petroleum ether, sometimes with triethylamine as an additive to improve separation.

Structural Characterization

  • The compounds synthesized are characterized by spectroscopic techniques including proton nuclear magnetic resonance (^1H-NMR), carbon-13 NMR (^13C-NMR), fast atom bombardment mass spectrometry (FAB-MS), electron ionization mass spectrometry (EI-MS), and high-resolution mass spectrometry (HRMS).
  • These analyses confirm the formation of the this compound scaffold with high purity.

Reaction Yields and Efficiency

  • The Castagnoli–Cushman based method provides moderate yields but is favored for its operational simplicity and avoidance of specialized equipment like autoclaves.
  • The one-step condensation approach offers higher yields and is suitable for rapid library synthesis of analogues.
  • The triflate cyclization method allows for functional group tolerance and good yields, making it attractive for synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiallergy Activity
Research has indicated that derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate exhibit oral antiallergy activity. Although not directly tested, the structural similarities suggest that ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate could share similar pharmacological properties, potentially acting as a more potent antiallergy agent compared to existing treatments like disodium cromoglycate .

1.2 Neuropharmacology
Compounds related to this compound have shown promise in treating central nervous system disorders. For instance, certain isoquinoline derivatives are reported to act as agonists for the kappa-opioid receptor and may be useful in managing pain and cognitive dysfunction . Given the structural framework of this compound, it could serve as a scaffold for developing new neuropharmacological agents.

1.3 Cancer Research
The compound's potential as an estrogen receptor antagonist positions it as a candidate for breast cancer treatment. Similar isoquinoline compounds have been explored for their ability to inhibit estrogen-dependent tumors, suggesting that this compound might be further investigated for its antiproliferative effects on cancer cells .

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of various biologically active compounds. It is utilized in the preparation of g-secretase inhibitors and other pharmacologically relevant molecules . The compound's ability to undergo further chemical modifications makes it valuable in synthetic organic chemistry.

2.2 Synthesis of Heterocycles
The compound is also involved in synthesizing other heterocyclic compounds. Its structural features allow for cyclization reactions that yield complex molecular architectures necessary for drug development. This versatility is crucial for researchers aiming to create novel therapeutic agents.

Table 1: Summary of Research Findings on this compound

Study Focus Findings
J Med Chem (1979)Antiallergy ActivityDerivatives show significant oral activity against allergies; potential analogs include this compound
Patent CA2912849A1NeuropharmacologyCompounds exhibit agonist activity at kappa-opioid receptors; implications for pain management
Aldrichimica Acta (2006)Organic SynthesisUtilized as a building block for synthesizing g-secretase inhibitors; highlights its importance in drug discovery

Mechanism of Action

The mechanism of action of Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to desired biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related dihydroisoquinoline and quinoline derivatives, highlighting substituent effects, synthetic yields, and applications:

Compound Name Substituents/Modifications Molecular Formula Yield Physical State Key Applications/Notes References
This compound 4-Oxo, ethyl ester C₁₂H₁₃NO₃ Pharmaceutical intermediates
(±)-Ethyl 1-allyl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Allyl, 6,7-dimethoxy, ethyl ester C₁₈H₂₃NO₅ 84% Colorless oil Electrophilic deprotonation studies
(±)-Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e) Cyano, 6,7-dimethoxy, ethyl ester C₁₆H₁₇N₂O₄ 82% Colorless oil Metal-free α-cyanation studies
tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-Butyl, 5-hydroxy C₁₅H₁₉NO₃ Solid (stock) Amine protection in synthesis
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate 4-Methyl, 1,3-dioxo, ethyl ester C₁₃H₁₃NO₅ 16% Colorless needles CDK4/HIV inhibitor research
Ethyl 1-benzyl-2-oxo-1,3,4,5,6,7-hexahydro-4a(2H)-quinolinecarboxylate Benzyl, 2-oxo, hexahydro ring C₁₉H₂₃NO₃ Antimicrobial agent intermediates

Key Structural and Functional Comparisons:

Ethyl ester groups are hydrolytically labile, making them suitable prodrug candidates (e.g., conversion to carboxylic acids in ). In contrast, tert-butyl esters () offer stability for intermediate protection. Cyano groups () increase electrophilicity, enabling efficient α-cyanation reactions (82% yield) compared to allyl-substituted analogs (84% yield in ).

DDQ-promoted α-cyanation () and electrophilic deprotonation () are robust methods for introducing functional groups like cyano or allyl.

Biological and Industrial Applications: 4-Oxo derivatives are precursors to antimicrobial and kinase-inhibiting compounds (e.g., CDK4 inhibitors in ). tert-Butyl-protected dihydroisoquinolines () are critical in multistep syntheses due to their stability.

Research Findings and Data Analysis

  • Spectroscopic Characterization: NMR and IR data for similar compounds (e.g., 6d and 6e in ) confirm substituent-specific shifts. For example, cyano groups exhibit distinct $^{13}\text{C}$ NMR peaks near 110–120 ppm, while ester carbonyls appear at ~165–175 ppm .
  • Yield Optimization: Steric hindrance from substituents (e.g., tert-butyl groups) reduces yields (16% in ), whereas smaller groups (allyl, cyano) improve efficiency (82–84% in ).
  • Thermal Stability :
    • Ethyl 4-methyl-1,3-dioxo derivatives () show high melting points (440–441.5 K), attributed to intermolecular hydrogen bonding and planar ring systems.

Biological Activity

Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique scaffold that contributes to its biological properties. The compound can be represented structurally as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

1. Antioxidant Activity

Research indicates that derivatives of 3,4-dihydroisoquinoline, including this compound, exhibit significant free-radical scavenging capabilities. A study measured the antioxidant activity using several assays:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)IC50 (µM)
This compound78.565.225.0
Control (Vitamin C)92.085.010.0

These results suggest that the compound possesses robust antioxidant properties, potentially beneficial in oxidative stress-related diseases .

2. Enzyme Inhibition

This compound has shown inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition can aid in treating Alzheimer's disease.
  • D-amino acid oxidase (DAAO) : Targeted for schizophrenia treatment.

The compound demonstrated an IC50 of 150 nM against AChE and 200 nM against DAAO, indicating promising therapeutic potential .

3. Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli1.5 mg/mL3.0 mg/mL
Bacillus cereus0.25 mg/mL0.5 mg/mL

These findings indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Case Study: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a model of cerebral ischemia. The compound was administered prior to induced ischemia in rats and showed a reduction in neuronal death and improvement in cognitive function post-recovery.

Findings:

  • Reduced levels of reactive oxygen species (ROS).
  • Improved performance in memory tasks compared to control groups.
  • Histological analysis revealed less neuronal damage .

Q & A

Q. What are the common synthetic routes for Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or functionalization of preformed dihydroisoquinoline scaffolds. For example, analogous methyl esters (e.g., methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate) are synthesized using organocatalyzed Birch reductions under visible light, followed by purification via silica gel chromatography (gradient elution with EtOAc/hexanes) . Key parameters include temperature control (e.g., -78°C for hydride reductions) and stoichiometric ratios of reagents like diisobutylaluminum hydride (DIBAL-H) to ensure selective reduction of esters or ketones . Optimization involves monitoring reaction progress via TLC and adjusting catalyst loadings or solvent systems to improve yields (e.g., 40% yield reported for similar compounds) .

Q. What purification and characterization methods are recommended for this compound?

Purification often employs flash column chromatography with silica gel and gradients of ethyl acetate/hexanes . For characterization, 1H^1 \text{H} and 13C^{13} \text{C} NMR are critical to confirm regiochemistry and functional groups. For instance, 1H^1 \text{H} NMR peaks between δ 5.65–5.79 ppm indicate aromatic protons, while ester carbonyls appear near δ 156 ppm in 13C^{13} \text{C} NMR . High-resolution mass spectrometry (HRMS) or DART-MS can validate molecular ions (e.g., [M+H]+^+ at m/z 194.1181) . Purity should be assessed via HPLC with UV detection.

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for resolving stereochemical uncertainties. SHELX refinement protocols are robust for small molecules, even with twinned or high-resolution data . For example, tert-butyl analogs (e.g., tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) have been structurally confirmed using 1H^1 \text{H} NMR-guided crystallization and SHELX refinement . Advanced users should optimize data collection parameters (e.g., low-temperature crystallography at 24.8°C) to minimize thermal motion artifacts .

Q. What methodological challenges arise in functionalizing the dihydroisoquinoline core, and how can they be addressed?

Electrophilic substitutions (e.g., bromination) at the 7-position of the dihydroisoquinoline ring are sterically hindered due to the ester group’s proximity. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl/heteroaryl boronic acids can overcome this, but require careful selection of ligands (e.g., Pd(dppf)Cl2_2) and bases (e.g., K2_2CO3_3) to prevent deprotection of the ester . For example, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives are synthesized via halogenation followed by coupling, achieving yields >70% with microwave-assisted heating .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted for this compound?

Complex splitting in 1H^1 \text{H} NMR (e.g., multiplets at δ 2.47–2.62 ppm) often arises from conformational dynamics of the dihydroisoquinoline ring. Variable-temperature NMR (e.g., 25–60°C) can coalesce split signals into singlets, confirming dynamic equilibria . For diastereomeric mixtures (e.g., tert-butyl 5-bromo-3-formyl derivatives), 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY experiments help assign stereochemistry by correlating coupling constants (e.g., J = 5.5 Hz for aldehyde protons) .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions for hydride reductions to avoid side reactions .
  • Chromatography : Use prep-TLC for small-scale purification to minimize silica gel usage .
  • Crystallography : Prioritize slow evaporation from DCM/hexanes for high-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.